(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
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Overview
Description
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate is a complex organic compound that features a pentafluorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid. Compounds like this are often used in peptide synthesis and other organic chemistry applications due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate typically involves multiple steps:
Fmoc Protection: The amino acid is first protected with the Fmoc group using Fmoc-Cl in the presence of a base like NaHCO3.
Coupling Reaction: The protected amino acid is then coupled with the pentafluorophenyl group using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers that can handle the repetitive steps of protection, coupling, and deprotection efficiently. The conditions are optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The Fmoc group can be removed using a base like piperidine, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (lithium aluminium hydride)
Substitution: Piperidine, DMF (dimethylformamide)
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a deprotected amino acid.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Fmoc Group: Protects the amino group during synthesis.
Pentafluorophenyl Group: Enhances reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Similar in structure and used in peptide synthesis.
Pentafluorophenyl Esters: Used in organic synthesis for their reactivity.
Uniqueness
The combination of the Fmoc group and the pentafluorophenyl group in a single molecule provides unique reactivity and stability, making it particularly useful in complex organic synthesis.
Properties
CAS No. |
86061-05-4 |
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Molecular Formula |
C24H16F5NO5 |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C24H16F5NO5/c25-17-18(26)20(28)22(21(29)19(17)27)35-23(32)16(9-31)30-24(33)34-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,31H,9-10H2,(H,30,33)/t16-/m0/s1 |
InChI Key |
FFLYZEMXCTVVQO-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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